Methyl 6-bromoquinoline-3-carboxylate
Overview
Description
Methyl 6-bromoquinoline-3-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Scientific Research Applications
Methyl 6-bromoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Methyl 6-bromoquinoline-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively .
Mechanism of Action
Mode of Action
Quinoline derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, thereby altering its function.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.
Biochemical Analysis
Biochemical Properties
The role of Methyl 6-bromoquinoline-3-carboxylate in biochemical reactions is not well-documented in the literature. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding at active sites or allosteric sites, influencing the function of these biomolecules .
Cellular Effects
Quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on similar compounds suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Quinoline derivatives can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method involves the reaction of 6-bromoquinoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester . Another approach includes the use of methyl iodide for the methylation of 6-bromoquinoline-3-carboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Boronic acids and palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoquinoline-3-carboxylic acid
- Methyl 4-bromoquinoline-6-carboxylate
- 3-Bromoquinoline
Uniqueness
Methyl 6-bromoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 6-bromoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRJGHYVBAPYRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703466 | |
Record name | Methyl 6-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220418-77-8 | |
Record name | Methyl 6-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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